4-AMINO-3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID
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Overview
Description
4-AMINO-3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID is a heterocyclic compound that features a thiazole ring, an amino group, a methoxybenzyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Methoxybenzyl Group: This step involves the reaction of the thiazole intermediate with 4-methoxybenzyl chloride in the presence of a base.
Carbamoylation: The carbamoyl group is introduced using carbamoyl chloride or isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The thiazole ring and the benzyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted thiazole and benzyl derivatives.
Scientific Research Applications
4-AMINO-3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-AMINO-3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-[(4-methoxyphenyl)carbamoyl]-1,2-thiazole-5-carboxylic acid
- 4-Amino-3-[(4-methoxybenzyl)carbamoyl]-1,2-oxazole-5-carboxylic acid
- 4-Amino-3-[(4-methoxybenzyl)carbamoyl]-1,2-thiazole-4-carboxylic acid
Uniqueness
4-AMINO-3-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}-1,2-THIAZOLE-5-CARBOXYLIC ACID is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methoxybenzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
4-amino-3-[(4-methoxyphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-8-4-2-7(3-5-8)6-15-12(17)10-9(14)11(13(18)19)21-16-10/h2-5H,6,14H2,1H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKUZCGRCCUXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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